N-methyl-4-(pyridin-2-yloxy)aniline
Overview
Description
N-methyl-4-(pyridin-2-yloxy)aniline is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where the aniline ring is substituted with a pyridin-2-yloxy group and a methyl group
Mechanism of Action
Target of Action
The primary targets of N-methyl-4-(pyridin-2-yloxy)aniline are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is believed that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Result of Action
It is expected that the compound’s interaction with its targets leads to changes in cellular processes, but specific effects are yet to be determined .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(pyridin-2-yloxy)aniline typically involves the reaction of 4-chloroaniline with 2-hydroxypyridine in the presence of a base to form the pyridin-2-yloxy derivative. This intermediate is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(pyridin-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of bases or catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-4-(pyridin-2-yloxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(pyridin-3-yloxy)aniline: Similar structure but with the pyridin-3-yloxy group.
N-methyl-4-(pyridin-4-yloxy)aniline: Similar structure but with the pyridin-4-yloxy group.
N-methyl-4-(quinolin-2-yloxy)aniline: Similar structure but with a quinolin-2-yloxy group.
Uniqueness
N-methyl-4-(pyridin-2-yloxy)aniline is unique due to the specific positioning of the pyridin-2-yloxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-methyl-4-pyridin-2-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-13-10-5-7-11(8-6-10)15-12-4-2-3-9-14-12/h2-9,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHHWJBGADUWTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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